molecular formula C12H17F3N2O2S2 B2567272 N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide CAS No. 2309259-02-5

N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide

Katalognummer B2567272
CAS-Nummer: 2309259-02-5
Molekulargewicht: 342.4
InChI-Schlüssel: IYVGTUZPKCFOPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of medicinal chemistry. It selectively inhibits the activity of the protein kinase BTK, which is involved in the regulation of B-cell receptor signaling. This makes it a promising candidate for the treatment of various B-cell malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström's macroglobulinemia.

Wirkmechanismus

N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide selectively inhibits the activity of BTK, which is a key mediator of B-cell receptor signaling. BTK is involved in the activation of various downstream signaling pathways that promote cell survival and proliferation. Inhibition of BTK by this compound leads to the disruption of these signaling pathways, resulting in the induction of apoptosis and inhibition of cell growth.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell growth in various B-cell malignancies. It has also been shown to inhibit the production of various cytokines and chemokines that are involved in the regulation of the immune system. This suggests that this compound may have immunomodulatory effects in addition to its direct antitumor activity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide is its selectivity for BTK, which reduces the potential for off-target effects. In addition, its small molecule size and oral bioavailability make it an attractive candidate for clinical development. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

There are several future directions for the development of N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide. One area of interest is the combination of this compound with other agents to enhance its antitumor activity. Another area is the evaluation of this compound in combination with immunotherapies such as checkpoint inhibitors. Finally, the identification of biomarkers that predict response to this compound may help to optimize patient selection and improve clinical outcomes.

Synthesemethoden

The synthesis of N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide involves a series of steps starting with the reaction of 2-aminothiophene with 2,2,2-trifluoroethyl bromide to form 2-(2,2,2-trifluoroethyl)thiophene. This is then reacted with 4-piperidinemethanol to form N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanamine. The final step involves the reaction of N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanamine with 2-chloroethanesulfonyl chloride to form this compound.

Wissenschaftliche Forschungsanwendungen

N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide has been extensively studied in preclinical models of B-cell malignancies. It has shown potent activity against various B-cell lines and primary patient samples. In addition, it has been shown to have synergistic effects when combined with other agents such as venetoclax and lenalidomide. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.

Eigenschaften

IUPAC Name

N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N2O2S2/c13-12(14,15)9-17-5-3-10(4-6-17)8-16-21(18,19)11-2-1-7-20-11/h1-2,7,10,16H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVGTUZPKCFOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CS2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.